An In-depth Technical Guide to 1-Allyl-4-hydroxymethylpiperidine: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 1-Allyl-4-hydroxymethylpiperidine: A Versatile Scaffold for Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a robust three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3] The introduction of specific functional groups onto this scaffold is a key strategy in modern drug design. This guide focuses on a particularly promising derivative, 1-Allyl-4-hydroxymethylpiperidine, a molecule that combines the foundational piperidine core with two highly versatile functional groups: a reactive allyl group at the nitrogen atom and a primary hydroxyl group at the 4-position. This unique combination makes it a valuable building block for creating complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[3][4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a robust synthetic protocol, and the potential applications of 1-Allyl-4-hydroxymethylpiperidine for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-Allyl-4-hydroxymethylpiperidine features a piperidine ring N-substituted with an allyl group (prop-2-en-1-yl) and a hydroxymethyl group at the C4 position. This structure offers a unique combination of a basic nitrogen, a nucleophilic hydroxyl group, and a reactive alkene.
Caption: 2D Chemical Structure of 1-Allyl-4-hydroxymethylpiperidine.
Physicochemical Data
A comprehensive summary of the key physicochemical properties of 1-Allyl-4-hydroxymethylpiperidine is presented in the table below. Note that as this compound is not widely commercially available, some properties are calculated or estimated based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₇NO | Calculated |
| Molecular Weight | 155.24 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Inferred from analogs |
| Boiling Point | Estimated >180 °C | Inferred from analogs like 1-allylpiperazine (181-182 °C)[5] |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate) | Inferred from analogs like 1-allylpiperidine[6] |
| pKa (Conjugate Acid) | Estimated 9.5 - 10.5 | Inferred from piperidine derivatives |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the structural confirmation of 1-Allyl-4-hydroxymethylpiperidine. Below are the predicted key features for its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.8 - 5.9 | ddt | 1H | -CH=CH₂ | Vinylic proton on the internal carbon of the allyl group, coupled to cis, trans, and adjacent CH₂ protons. |
| ~5.1 - 5.2 | m | 2H | -CH=CH₂ | Terminal vinylic protons of the allyl group. |
| ~3.5 | d | 2H | -CH₂OH | Protons of the hydroxymethyl group, likely a doublet due to coupling with the C4 proton. |
| ~3.0 | d | 2H | N-CH₂-CH= | Protons of the methylene group attached to the piperidine nitrogen. |
| ~2.8 - 2.9 | m | 2H | Piperidine H-2ax, H-6ax | Axial protons adjacent to the nitrogen are typically downfield. |
| ~2.0 - 2.1 | m | 2H | Piperidine H-2eq, H-6eq | Equatorial protons adjacent to the nitrogen. |
| ~1.7 - 1.8 | m | 2H | Piperidine H-3ax, H-5ax | Axial protons at the 3 and 5 positions. |
| ~1.6 (broad s) | s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |
| ~1.4 - 1.5 | m | 1H | Piperidine H-4 | The proton at the 4-position. |
| ~1.2 - 1.3 | m | 2H | Piperidine H-3eq, H-5eq | Equatorial protons at the 3 and 5 positions. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 | -C H=CH₂ | Vinylic carbon of the allyl group. |
| ~117 | -CH=C H₂ | Terminal vinylic carbon of the allyl group. |
| ~68 | -C H₂OH | Carbon of the hydroxymethyl group. |
| ~62 | N-C H₂-CH= | Methylene carbon of the allyl group attached to the nitrogen. |
| ~54 | Piperidine C-2, C-6 | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~40 | Piperidine C-4 | Carbon bearing the hydroxymethyl group. |
| ~30 | Piperidine C-3, C-5 | Carbons at the 3 and 5 positions of the piperidine ring. |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 3500 | Broad, Strong | O-H stretch | Characteristic of the hydroxyl group, broadened due to hydrogen bonding.[7] |
| 3080 | Medium | =C-H stretch | Vinylic C-H stretch of the allyl group.[8] |
| 2800 - 3000 | Strong | C-H stretch | Aliphatic C-H stretches from the piperidine and allyl methylene groups.[8] |
| 1640 | Medium | C=C stretch | Alkene stretch of the allyl group.[8] |
| 1450 | Medium | CH₂ bend | Scissoring and bending vibrations of the methylene groups. |
| 1050 | Strong | C-O stretch | Characteristic of a primary alcohol. |
| 1100 | Medium | C-N stretch | Stretching vibration of the tertiary amine in the piperidine ring. |
Predicted Mass Spectrum (EI-MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure through fragmentation patterns.[9]
-
Molecular Ion (M⁺): m/z = 155. This peak corresponds to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the allyl group: A significant fragment at m/z = 114 [M - 41]⁺, resulting from the cleavage of the N-allyl bond.
-
Loss of the hydroxymethyl group: A fragment at m/z = 124 [M - 31]⁺, due to the loss of •CH₂OH.
-
Piperidine ring fragmentation: Complex fragmentation patterns characteristic of the piperidine ring structure would also be expected.[10]
-
Synthesis of 1-Allyl-4-hydroxymethylpiperidine
A straightforward and efficient synthesis of 1-Allyl-4-hydroxymethylpiperidine can be achieved via the direct N-alkylation of commercially available 4-piperidinemethanol with an allyl halide.
Caption: General workflow for the synthesis of 1-Allyl-4-hydroxymethylpiperidine.
Detailed Experimental Protocol
Objective: To synthesize 1-Allyl-4-hydroxymethylpiperidine from 4-piperidinemethanol.
Materials:
-
4-Piperidinemethanol (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidinemethanol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration of the starting amine).
-
Begin stirring the mixture at room temperature.
-
Slowly add allyl bromide (1.1 eq) to the suspension dropwise via a syringe.
-
After the addition is complete, heat the reaction mixture to 50 °C and allow it to stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 1-Allyl-4-hydroxymethylpiperidine.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong, inexpensive, and easily removable base is required to neutralize the hydrobromic acid (HBr) formed during the Sₙ2 reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus maintaining its reactivity.
-
Excess Allyl Bromide: A slight excess of the alkylating agent ensures the complete consumption of the starting amine.
-
Aqueous Workup: The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or side products.
Reactivity and Applications in Drug Development
1-Allyl-4-hydroxymethylpiperidine is a trifunctional building block, and its reactivity is centered around the tertiary amine, the primary alcohol, and the terminal alkene.
Reactivity of the Functional Groups:
-
Tertiary Amine (Piperidine Nitrogen): The nitrogen atom is basic and can be protonated to form salts, which can be advantageous for improving the aqueous solubility of drug candidates.
-
Hydroxymethyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. This allows for the introduction of a wide range of substituents or linkers, crucial for structure-activity relationship (SAR) studies.[11]
-
Allyl Group: The terminal double bond is highly reactive and can participate in a variety of chemical transformations, including:
-
Addition reactions: Halogenation, hydrohalogenation, and epoxidation.
-
Oxidative cleavage: Ozonolysis can convert the allyl group into an aldehyde.
-
Metathesis reactions: Cross-metathesis and ring-closing metathesis are powerful tools for carbon-carbon bond formation.
-
Palladium-catalyzed reactions: Such as the Tsuji-Trost reaction.
-
Potential Applications in Medicinal Chemistry:
The unique combination of functional groups in 1-Allyl-4-hydroxymethylpiperidine makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening.
-
Scaffold for Novel Therapeutics: The piperidine core is a validated scaffold for a multitude of biological targets. By elaborating on the allyl and hydroxymethyl groups, novel derivatives can be synthesized and tested for a wide range of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and neuroprotective effects.[1][12]
-
Fragment-Based Drug Discovery (FBDD): The allyl group is a valuable motif in FBDD, providing a vector for growing the fragment into a more potent lead compound.[4] 1-Allyl-4-hydroxymethylpiperidine can serve as a 3D-rich fragment that occupies a distinct chemical space compared to flat, aromatic fragments.
-
Development of PROTACs and Molecular Glues: The hydroxymethyl group can be used as an attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules designed to induce protein degradation.[13]
Conclusion
1-Allyl-4-hydroxymethylpiperidine is a highly functionalized and versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is straightforward from readily available starting materials. The strategic placement of the allyl and hydroxymethyl groups on the privileged piperidine scaffold provides multiple avenues for chemical modification, enabling the rapid generation of diverse compound libraries. For researchers and scientists in medicinal chemistry, this molecule represents a valuable tool for the exploration of new chemical space and the development of next-generation therapeutics.
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